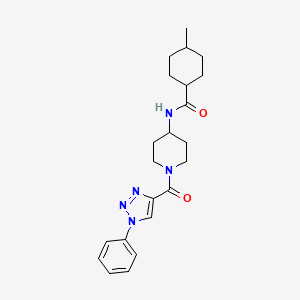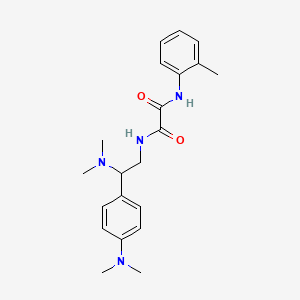
4-metil-N-(1-(1-fenil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the introduction of specific functional groups. In the case of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, the synthesis process includes the use of carbon-14 labeling. This labeling is achieved through an aryllithium reaction with carbon-14 dioxide (14CO2), which forms the labeled acid precursor. This acid is then transformed into the amide, completing the synthesis of the radiolabeled compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. For N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, the structure has been elucidated using various analytical techniques. One such compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring . This detailed structural information is essential for understanding the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of cyclohexanecarboxamide derivatives are complex and require precise control over reaction conditions. The introduction of the arylcarbamothioyl group involves reactions that are carefully monitored using techniques such as IR and 1H-NMR spectroscopy. These techniques confirm the successful attachment of the desired substituents and the purity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The cyclohexanecarboxamide derivatives synthesized in the studies exhibit specific properties that can be inferred from their molecular structure. For instance, the chair conformation of the cyclohexane ring and the presence of intramolecular hydrogen bonding can affect the compound's stability and reactivity. Elemental analyses, along with IR and 1H-NMR spectroscopy, provide a comprehensive understanding of these properties .
Aplicaciones Científicas De Investigación
- Los derivados de triazol se han investigado por sus propiedades antibacterianas. La presencia del núcleo de triazol permite que estos compuestos interactúen con enzimas y receptores en las células bacterianas, lo que potencialmente inhibe su crecimiento .
- Los investigadores han sintetizado y estudiado análogos de 1,2,4-triazol sustituidos para explorar su potencial antimicrobiano. Estos compuestos podrían servir como nuevos agentes antibacterianos, especialmente contra patógenos multirresistentes .
- Los fármacos que contienen triazol, como fluconazol y voriconazol, se utilizan ampliamente como agentes antifúngicos. Estos compuestos se dirigen a las enzimas fúngicas y han demostrado eficacia contra diversas infecciones fúngicas .
- La porción de triazol juega un papel central en el diseño de fármacos antifúngicos, lo que la convierte en un componente esencial en la lucha contra las enfermedades fúngicas .
- Algunos derivados de triazol exhiben actividad citotóxica contra líneas celulares cancerosas. Por ejemplo, un compuesto de triazol específico demostró una actividad anticancerígena eficaz con valores bajos de IC50 .
- Los derivados de triazol se han investigado por sus propiedades antioxidantes. Estos compuestos pueden ayudar a proteger las células del daño oxidativo al eliminar los radicales libres .
- El núcleo de triazol se ha explorado por su actividad antiviral. Los investigadores han sintetizado y estudiado análogos de triazol para evaluar su eficacia contra infecciones virales .
- Los compuestos que contienen triazol se han investigado por sus efectos analgésicos y antiinflamatorios. Estas propiedades los convierten en candidatos potenciales para el manejo del dolor y el control de la inflamación .
Actividad Antibacteriana
Propiedades Antifúngicas
Actividad Anticancerígena
Efectos Antioxidantes
Potencial Antiviral
Propiedades Analgésicas y Antiinflamatorias
En resumen, el compuesto que contiene triazol tiene diversas aplicaciones, que van desde actividades antibacterianas y antifúngicas hasta su posible uso en terapia contra el cáncer y efectos antioxidantes. Sus características estructurales únicas lo convierten en un tema intrigante de investigación científica, y los estudios en curso tienen como objetivo desbloquear todo su potencial terapéutico . ¡Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known for their high chemical stability, which may influence their pharmacokinetic properties .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Triazole compounds are known for their high chemical stability, which suggests that they may be resistant to various environmental conditions .
Propiedades
IUPAC Name |
4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYOWHVCNHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)

![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

![2-(ethylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2500385.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)


![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)